molecular formula C16H26N2OS B5249544 N-[1-(propan-2-yl)piperidin-4-yl]-5-propylthiophene-3-carboxamide

N-[1-(propan-2-yl)piperidin-4-yl]-5-propylthiophene-3-carboxamide

Cat. No.: B5249544
M. Wt: 294.5 g/mol
InChI Key: CSSBLDPUIGOJSM-UHFFFAOYSA-N
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Description

N-[1-(propan-2-yl)piperidin-4-yl]-5-propylthiophene-3-carboxamide is a compound that features a piperidine ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propan-2-yl)piperidin-4-yl]-5-propylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling Reactions: The piperidine and thiophene rings are coupled together using amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(propan-2-yl)piperidin-4-yl]-5-propylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Substitution reactions can occur at the piperidine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-[1-(propan-2-yl)piperidin-4-yl]-5-propylthiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studies focus on its interaction with biological targets and its pharmacokinetic properties.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and materials research.

Mechanism of Action

The mechanism of action of N-[1-(propan-2-yl)piperidin-4-yl]-5-propylthiophene-3-carboxamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes. The carboxamide group may facilitate binding to proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: Shares the piperidine ring but differs in the aromatic substituent.

    N-(1-hydroxyethyl)-3-methyl-4-hydroxypiperidine: Contains a piperidine ring with different substituents.

    1-(4-fluorobenzyl)piperidin-4-yl methanol: Features a piperidine ring with a fluorobenzyl group.

Uniqueness

N-[1-(propan-2-yl)piperidin-4-yl]-5-propylthiophene-3-carboxamide is unique due to the combination of the piperidine and thiophene rings, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS/c1-4-5-15-10-13(11-20-15)16(19)17-14-6-8-18(9-7-14)12(2)3/h10-12,14H,4-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSBLDPUIGOJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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